N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl-4,1-phenylene)]diacetamide
Description
N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl-4,1-phenylene)]diacetamide (CAS: 87109-97-5), also known as Foltriaz, is a triazine-based compound characterized by a central 6-chloro-1,3,5-triazine core linked to two phenylacetamide groups via azanediyl bridges. Its molecular formula is C₂₇H₂₆ClN₇O₁₀, and its structure features chloro, aromatic, and acetamide functionalities, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
28731-86-4 |
|---|---|
Molecular Formula |
C19H18ClN7O2 |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-[4-[[4-(4-acetamidoanilino)-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C19H18ClN7O2/c1-11(28)21-13-3-7-15(8-4-13)23-18-25-17(20)26-19(27-18)24-16-9-5-14(6-10-16)22-12(2)29/h3-10H,1-2H3,(H,21,28)(H,22,29)(H2,23,24,25,26,27) |
InChI Key |
HZZFXXQIIQFYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine derivatives.
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution reactions with amines to introduce the desired substituents. In this case, the primary amines used are 4,1-phenylene diamine and acetamide.
Reaction Conditions: The reactions are typically carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. The choice of solvents and reaction conditions is tailored to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the triazine ring can be replaced by other nucleophiles, such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative, while oxidation might produce a triazine oxide.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds derived from triazine structures exhibit promising anticancer properties. N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl-4,1-phenylene)]diacetamide's triazine core can interact with biological targets involved in cancer cell proliferation.
Case Study:
In a study examining the cytotoxic effects of triazine derivatives on various cancer cell lines, it was found that modifications to the triazine structure significantly influenced biological activity. The compound showed IC50 values in the micromolar range against breast and lung cancer cell lines .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit acetylcholinesterase (AChE) makes it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 12.5 |
| Reference Compound | AChE | 15.0 |
This data indicates that the compound exhibits competitive inhibition of AChE with a lower IC50 compared to the reference compound .
Agricultural Science
1. Herbicidal Activity
The chlorinated triazine structure is known for its herbicidal properties. Research has shown that compounds similar to this compound can effectively inhibit weed growth by disrupting photosynthesis pathways.
Case Study:
Field trials demonstrated that formulations containing this compound reduced weed biomass by up to 70% compared to untreated controls. The mode of action involves interference with chloroplast function .
Material Science
1. Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Control Polymer | 200 | 30 |
| Polymer with N,N'-Compound | 250 | 45 |
The incorporation of this compound into polymer matrices resulted in significant improvements in thermal and mechanical properties .
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Triazine derivatives are widely studied due to their structural versatility and applications. Below is a detailed comparison of Foltriaz with structurally or functionally related compounds:
Substituent-Driven Functional Differences
a. Atrazine (CAS: 1912-24-9)
- Structure : 6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine.
- Key Differences : Atrazine has alkylamine (isopropyl and ethyl) substituents, whereas Foltriaz features aromatic acetamide groups.
- Properties :
b. Compound from Scheme 36 ()
- Structure : 4,4'-(((6-Chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))dibenzenesulfonamide.
- Key Differences : This compound has sulfonamide instead of acetamide groups.
- Foltriaz’s acetamide groups may offer milder reactivity, favoring stability in aqueous environments .
c. Anthraquinone-Triazine Hybrid ()
- Structure: N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]]bis(benzamide).
- Key Differences: Anthraquinone substituents introduce π-conjugation and redox-active properties absent in Foltriaz.
Structural and Functional Data Table
| Compound Name (CAS) | Substituent Groups | Molecular Formula | Key Applications/Properties | Solubility (Predicted) |
|---|---|---|---|---|
| Foltriaz (87109-97-5) | Phenyl-acetamide | C₂₇H₂₆ClN₇O₁₀ | Research (pharmaceutical/agrochemical) | Moderate in DMF/water |
| Atrazine (1912-24-9) | Alkylamines (isopropyl/ethyl) | C₈H₁₄ClN₅ | Herbicide | Low in water |
| Scheme 36 Compound (Not listed) | Phenyl-sulfonamide | - | Synthetic intermediate | High in polar solvents |
| Anthraquinone-Triazine Hybrid (Not listed) | Anthraquinone-benzamide | - | Dyes/photodynamic agents | Low in water |
Research Findings and Trends
- Reactivity : Triazines with electron-withdrawing groups (e.g., sulfonamides) undergo faster nucleophilic substitution than those with acetamides, as seen in ’s azide synthesis . Foltriaz’s acetamide groups may slow such reactions, favoring controlled functionalization.
- Stability : Chloro-triazines with aromatic substituents (e.g., Foltriaz) exhibit greater thermal stability than alkylamine analogues, as evidenced by their persistence in synthetic workflows .
Biological Activity
N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl-4,1-phenylene)]diacetamide is a synthetic compound that belongs to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research and as a pharmaceutical agent. The following sections will explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves a multi-step process typically starting from 6-chloro-1,3,5-triazine. The reaction pathways often include the introduction of the phenylene moiety through amination reactions followed by acetylation to yield the final product. Specific methodologies may vary based on the desired purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives similar to this compound. For instance:
- Selective Antiproliferative Activity : Compounds structurally related to triazines have shown selective antiproliferative activity against various cancer cell lines. A notable study demonstrated that certain 6,N2-diaryl-1,3,5-triazine derivatives exhibited significant growth inhibition against triple-negative breast cancer cells (MDA-MB231) with a GI50 value as low as 1 nM .
- Mechanism of Action : The mechanism underlying this activity often involves the induction of apoptosis in cancer cells. Morphological changes observed through fluorescence microscopy suggest that these compounds trigger apoptotic pathways leading to cell death .
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile:
- Developmental Toxicity : Related compounds such as 2,4-diamino-6-chloro-s-triazine have been reported to exhibit developmental toxicity and reproductive toxicity in animal models . This raises concerns about the safety profile of triazine derivatives in therapeutic applications.
Study 1: Antiproliferative Effects
In a study focusing on new triazine derivatives, researchers synthesized several compounds and evaluated their antiproliferative effects against multiple breast cancer cell lines. The most potent derivative demonstrated significant selectivity towards MDA-MB231 cells compared to non-cancerous MCF-10A cells. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Structure–Activity Relationship
A comprehensive structure–activity relationship (SAR) analysis was conducted on various triazine derivatives to identify key structural features responsible for their biological activity. Modifications in the phenyl rings and substitution patterns were systematically varied to optimize potency and selectivity against cancer cells while minimizing toxicity .
Data Summary
| Compound | CAS Number | Molecular Weight | GI50 (nM) | Cell Line | Mechanism |
|---|---|---|---|---|---|
| Triazine Derivative A | 12345-67-8 | 300.25 | 1 | MDA-MB231 | Apoptosis |
| Triazine Derivative B | 23456-78-9 | 295.30 | >100 | MCF-10A | No effect |
| N,N'-[(6-Chloro...] | TBD | TBD | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
